Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,4-dihydroxy- Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,4-dihydroxy-
Brand Name: Vulcanchem
CAS No.: 176379-18-3
VCID: VC0068847
InChI: InChI=1S/C18H16N4O5/c1-21-17(26)14(20-16(25)10-7-8-12(23)13(24)9-10)15(19)22(18(21)27)11-5-3-2-4-6-11/h2-9,23-24H,19H2,1H3,(H,20,25)
SMILES: CN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)N)NC(=O)C3=CC(=C(C=C3)O)O
Molecular Formula: C18H16N4O5
Molecular Weight: 368.3 g/mol

Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,4-dihydroxy-

CAS No.: 176379-18-3

Cat. No.: VC0068847

Molecular Formula: C18H16N4O5

Molecular Weight: 368.3 g/mol

* For research use only. Not for human or veterinary use.

Benzamide,  N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,4-dihydroxy- - 176379-18-3

Specification

CAS No. 176379-18-3
Molecular Formula C18H16N4O5
Molecular Weight 368.3 g/mol
IUPAC Name N-(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)-3,4-dihydroxybenzamide
Standard InChI InChI=1S/C18H16N4O5/c1-21-17(26)14(20-16(25)10-7-8-12(23)13(24)9-10)15(19)22(18(21)27)11-5-3-2-4-6-11/h2-9,23-24H,19H2,1H3,(H,20,25)
Standard InChI Key BIUTUYYUSCGNIR-UHFFFAOYSA-N
SMILES CN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)N)NC(=O)C3=CC(=C(C=C3)O)O
Canonical SMILES CN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)N)NC(=O)C3=CC(=C(C=C3)O)O

Introduction

FeatureTarget CompoundRelated Compound (CAS: 176370-49-3)Related Compound (CAS: 937804-86-9)
Core StructurePyrimidinePyrimidinePyrimidine
N-3 SubstituentMethylPhenylmethylPropyl
Benzamide Substitution3,4-dihydroxy3,5-dibutyl-4-hydroxyUnsubstituted
Molecular FormulaEstimated C18H16N4O5C32H36N4O4C20H20N4O3
Molecular WeightEstimated ~368Not provided364.4

The presence of 3,4-dihydroxy groups on the benzamide portion likely confers distinct chemical properties including:

  • Enhanced hydrogen bonding capabilities

  • Potential antioxidant activity due to the catechol structure

  • Increased hydrophilicity compared to alkyl-substituted analogs

  • Possible metal chelation properties

  • Modified pharmacokinetic behavior

Synthetic StepKey ReagentsConditions
Pyrimidine FormationUrea derivatives, β-ketoestersBase-catalyzed condensation
N-PhenylationPhenyl halides, phenylboronic acidsCopper or palladium catalysis
AminationAmmonium salts, azide reductionVarious reduction conditions
Benzamide Formation3,4-dihydroxybenzoyl chlorideNucleophilic acyl substitution

Physicochemical Properties and Characterization

The physicochemical properties of Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,4-dihydroxy- can be inferred based on its structural features and comparison with related compounds.

Predicted Properties

  • Physical State: Likely a crystalline solid at room temperature

  • Solubility: Modest solubility in polar organic solvents; limited water solubility

  • Stability: Potentially sensitive to oxidative conditions due to the catechol moiety

  • Hydrogen Bonding: Extensive hydrogen bonding capabilities through hydroxyl, amino, and amide groups

Analytical Characterization Methods

For compounds of this complexity, multiple analytical techniques would typically be employed for comprehensive characterization:

  • Spectroscopic Methods:

    • NMR spectroscopy (1H, 13C, 2D techniques)

    • Mass spectrometry for molecular weight confirmation

    • FTIR for functional group identification

    • UV-Vis spectroscopy

  • Chromatographic Methods:

    • HPLC for purity determination

    • Thin-layer chromatography for reaction monitoring

  • Structural Determination:

    • X-ray crystallography (if suitable crystals can be obtained)

    • Computational modeling for conformational analysis

Structural FeaturePotential Biological ActivityMechanism
Pyrimidine coreEnzyme inhibitionStructural similarity to nucleotide bases
3,4-dihydroxy benzamideAntioxidant activityFree radical scavenging via catechol moiety
N-phenyl pyrimidineEnhanced cell penetrationIncreased lipophilicity
Amino substitutionHydrogen bonding with targetsInteraction with protein binding sites

Structure-Activity Relationships

The search results mention several benzamide derivatives with various substituents, suggesting ongoing research into structure-activity relationships within this chemical class . The specific substitution pattern of our target compound, particularly the 3,4-dihydroxy benzamide portion, may confer unique binding properties with biological targets.

Package Size RangeTypical Purity GradesApplication
1mg - 250mg98% - 99.94%Research and analytical standards
1g - 100g97% - 99%Laboratory-scale research
500g - 25kg95% - 98%Process development
50kg - 1MT90% - 95%Industrial applications

These packaging options and purity grades are derived from information about related compounds and may apply to the target compound if commercially produced.

Research Gaps and Future Directions

Despite the potential pharmaceutical interest in Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,4-dihydroxy-, several research gaps remain:

Areas Requiring Further Investigation

  • Complete Physicochemical Characterization:

    • Comprehensive spectroscopic data

    • Crystal structure determination

    • Stability studies under various conditions

  • Pharmacological Evaluation:

    • Target identification and binding studies

    • In vitro bioactivity profiling

    • Structure-activity relationship studies with systematic modifications

  • Synthetic Optimization:

    • Development of efficient synthetic routes

    • Scale-up methodologies

    • Green chemistry approaches to synthesis

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